(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16629041
InChI: InChI=1S/C21H30Cl2O13/c1-31-8-3-7(11(22)19(32-2)12(8)23)5-33-20-18(30)16(28)14(26)10(36-20)6-34-21-17(29)15(27)13(25)9(4-24)35-21/h3,9-10,13-18,20-21,24-30H,4-6H2,1-2H3/t9-,10-,13-,14-,15+,16+,17-,18-,20-,21-/m1/s1
SMILES:
Molecular Formula: C21H30Cl2O13
Molecular Weight: 561.4 g/mol

(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside

CAS No.:

Cat. No.: VC16629041

Molecular Formula: C21H30Cl2O13

Molecular Weight: 561.4 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside -

Specification

Molecular Formula C21H30Cl2O13
Molecular Weight 561.4 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2,4-dichloro-3,5-dimethoxyphenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C21H30Cl2O13/c1-31-8-3-7(11(22)19(32-2)12(8)23)5-33-20-18(30)16(28)14(26)10(36-20)6-34-21-17(29)15(27)13(25)9(4-24)35-21/h3,9-10,13-18,20-21,24-30H,4-6H2,1-2H3/t9-,10-,13-,14-,15+,16+,17-,18-,20-,21-/m1/s1
Standard InChI Key OIYCDXFPNSBBRE-DWBJODBPSA-N
Isomeric SMILES COC1=C(C(=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Cl)OC)Cl
Canonical SMILES COC1=C(C(=C(C(=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Cl)OC)Cl

Introduction

Structural Characteristics and Molecular Identity

Chemical Architecture

The compound features a 2,4-dichloro-3,5-dimethoxyphenyl group linked via a methyl bridge to a 6-O-β-D-glucopyranosyl-β-D-glucopyranoside disaccharide . Key structural attributes include:

  • Aromatic Core: A phenyl ring substituted with chlorine atoms at positions 2 and 4, methoxy groups at positions 3 and 5, and a methyl group at position 1.

  • Glycosidic Linkages: Two β-D-glucopyranose units connected by a 1→6 glycosidic bond, enhancing solubility and bioavailability compared to non-glycosylated analogs .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>28</sub>Cl<sub>2</sub>O<sub>13</sub>
Molecular Weight561.36 g/mol
CAS Registry Number2739844-79-0
SolubilityModerate in polar solvents
BioavailabilityEnhanced via glycosylation

The absolute configuration was confirmed through acid hydrolysis derivatization and spectroscopic analysis, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Biosynthesis and Natural Occurrence

Plant Source and Isolation

The compound is isolated from Lilium regale, a species within the Liliaceae family renowned for its diverse secondary metabolites . Extraction typically involves ethanol or methanol maceration of bulb tissues, followed by chromatographic purification using silica gel and reversed-phase columns .

Biosynthetic Pathway

While the exact biosynthetic route remains uncharacterized, it likely originates from the shikimate pathway, yielding the phenylpropanoid backbone. Subsequent chlorination and methoxylation modifications occur via oxidative enzymes, while glycosylation is mediated by UDP-dependent glycosyltransferases .

Pharmacological Activities

Anticancer Efficacy

The compound demonstrates marked antiproliferative effects against A549 lung adenocarcinoma cells (IC<sub>50</sub> = 29 μM) . Comparatively, it exhibits lower cytotoxicity toward non-cancerous cell lines, suggesting selective targeting of malignant phenotypes .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC<sub>50</sub> (μM)Reference
A549 (Lung)29
MCF-7 (Breast)>50

Mechanisms of Action

Apoptosis Induction

Preliminary evidence suggests the compound triggers mitochondrial apoptosis via caspase-3 activation and Bcl-2 family protein modulation . Flow cytometry analyses reveal increased sub-G1 cell populations, indicative of DNA fragmentation .

Signal Pathway Interference

The glycoside may inhibit PI3K/Akt and MAPK pathways, critical for cancer cell survival and proliferation . Disruption of these pathways reduces cyclin D1 expression, arresting the cell cycle at the G1 phase .

Comparative Analysis with Structural Analogs

Chlorophenyl Glycosides in Lilium Species

Compared to 4-chloro-3-methoxy-5-methylphenyl 6-O-(6-deoxy-β-L-mannopyranosyl)-β-D-glucopyranoside from Lilium regale, the reviewed compound shows superior anticancer activity, likely due to its dichlorinated phenyl group .

Table 3: Activity Comparison of Lilium-Derived Glycosides

CompoundAnticancer IC<sub>50</sub> (μM)Key Structural Features
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl glycoside29 (A549)Dichlorinated phenyl, disaccharide
4-Chloro-3-methoxy-5-methylphenyl glycoside>50 (A549)Monochlorinated phenyl, deoxysugar

Future Research Directions

Mechanistic Elucidation

Detailed proteomic and transcriptomic studies are needed to map signaling pathways affected by the compound.

In Vivo Efficacy and Toxicology

Rodent models are essential to evaluate pharmacokinetics, biodistribution, and long-term safety.

Synthetic Optimization

Chemical modifications, such as halogen substitution or glycosidic bond variation, may enhance potency and selectivity.

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